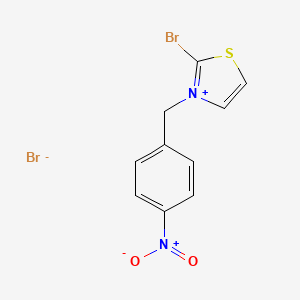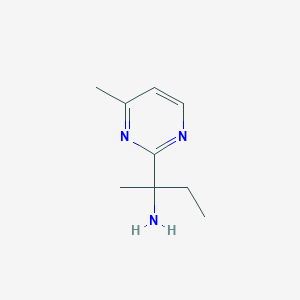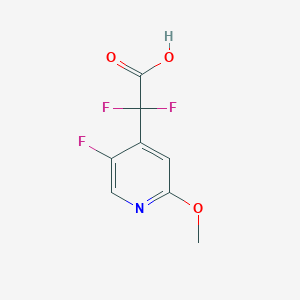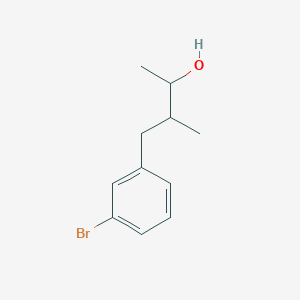
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide typically involves the reaction of 2-bromo-3-thiazolium bromide with 4-nitrobenzyl bromide . The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, at ambient temperature . This method yields the desired product in high purity and yield .
Analyse Chemischer Reaktionen
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various substituted thiazolium derivatives.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, while the thiazole ring can undergo oxidation reactions.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in both electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide can be compared with other thiazolium salts, such as:
2,4-Disubstituted Thiazolium Bromides: These compounds have similar structures but different substituents at the 2 and 4 positions of the thiazole ring.
2,3,4-Trisubstituted Thiazolium Bromides: These compounds have additional substituents at the 3 position, leading to different chemical and biological properties.
Sulfathiazole: A well-known antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring in its structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other thiazolium salts .
Eigenschaften
Molekularformel |
C10H8Br2N2O2S |
|---|---|
Molekulargewicht |
380.06 g/mol |
IUPAC-Name |
2-bromo-3-[(4-nitrophenyl)methyl]-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C10H8BrN2O2S.BrH/c11-10-12(5-6-16-10)7-8-1-3-9(4-2-8)13(14)15;/h1-6H,7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OULMHZAURGAECI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C[N+]2=C(SC=C2)Br)[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)





![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)



![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)
